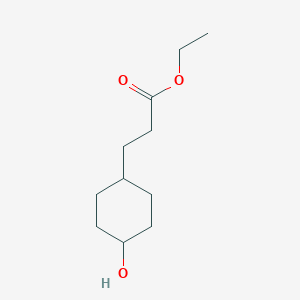

Ethyl 3-(4-hydroxycyclohexyl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 3-(4-hydroxycyclohexyl)propanoate involves multiple steps, including Michael-Aldol condensation, which leads to compounds with the cyclohexanone structure in a chair conformation. This process is crucial for forming the ethyl 3-(4-hydroxycyclohexyl)propanoate with specific stereochemistry and functional groups (Hernández-Ortega et al., 2001). Another synthesis route involves a three-component condensation, demonstrating the versatility of synthesis methods available for such compounds (Kurbanova et al., 2019).

Molecular Structure Analysis

The molecular structure of ethyl 3-(4-hydroxycyclohexyl)propanoate has been elucidated using various spectroscopic and diffractometric techniques, revealing the existence of polymorphic forms. These forms show minor but distinct differences in their powder X-ray diffraction (PXRD) patterns, which pose challenges for analytical characterization (Vogt et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-(4-hydroxycyclohexyl)propanoate include bioreductions and cycloadditions, showcasing its reactivity. For instance, stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate to ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate is significant for producing chiral intermediates for pharmaceutical applications (Ren et al., 2019). Additionally, formal [4+2] cycloaddition reactions with silyl enol ethers have been applied to synthesize highly oxygenated cyclohexanone derivatives (Matsuo et al., 2009).

Physical Properties Analysis

The physical properties, such as polymorphism of ethyl 3-(4-hydroxycyclohexyl)propanoate, have been extensively studied, emphasizing the importance of solid-state characterization in understanding the material's stability and application potential. Spectroscopic methods including infrared, Raman, and UV–visible spectroscopy are crucial in differentiating between polymorphic forms (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of ethyl 3-(4-hydroxycyclohexyl)propanoate, such as its reactivity in bioreduction and cycloaddition reactions, are influenced by its molecular structure and the presence of functional groups. These properties are critical for its application in synthesizing complex organic molecules (Ren et al., 2019); (Matsuo et al., 2009).

Propriétés

IUPAC Name |

ethyl 3-(4-hydroxycyclohexyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h9-10,12H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTALMIRCCGROCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCC(CC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378930 |

Source

|

| Record name | Ethyl 3-(4-hydroxycyclohexyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-hydroxycyclohexyl)propanoate | |

CAS RN |

116941-06-1 |

Source

|

| Record name | Ethyl 3-(4-hydroxycyclohexyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)

![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)

![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)